molecular formula C26H24BrN5O3S B2704144 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide CAS No. 330675-95-1

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide

Cat. No.: B2704144
CAS No.: 330675-95-1
M. Wt: 566.47
InChI Key: ASHSESUCUGOIOS-UHFFFAOYSA-N
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Description

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a hydrazide derivative that exhibits promising pharmacological properties, making it a subject of interest for scientists in the field of drug discovery and development.

Scientific Research Applications

Anticonvulsant Applications

Studies on derivatives of quinazoline, structurally related to N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide, have shown promising anticonvulsant activities. One compound exhibited high potency against audiogenic seizures in mice, acting as a noncompetitive AMPA receptor modulator, suggesting potential for further exploration in epilepsy treatment (Gitto et al., 2006).

Antibacterial Applications

Research on N-substituted derivatives of similar compounds has revealed moderate to significant antibacterial activity. The structural analysis and synthesis processes highlight the antimicrobial potential of these derivatives against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Applications

The synthesis of quinazoline derivatives has been directed towards anticancer applications, with some compounds demonstrating promising activity against various cancer cell lines. This suggests a potential role in developing new therapeutic agents for cancer treatment (Bondock & Gieman, 2015).

Antihypertensive Applications

Piperidine derivatives with a quinazoline ring system, closely related to the chemical structure of interest, have been prepared and tested for antihypertensive activity. Some compounds produced significant hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN5O3S/c27-20-11-14-23-22(17-20)24(18-7-3-1-4-8-18)29-26(28-23)31-30-25(33)19-9-12-21(13-10-19)36(34,35)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,30,33)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHSESUCUGOIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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